molecular formula C13H16O3 B14302239 4-Methoxyphenyl 4-methylpent-3-enoate CAS No. 112933-40-1

4-Methoxyphenyl 4-methylpent-3-enoate

Katalognummer: B14302239
CAS-Nummer: 112933-40-1
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: LXJJLJUVHLWHOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl 4-methylpent-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a methylpent-3-enoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-methylpent-3-enoate can be achieved through esterification reactions. One common method involves the reaction of 4-methoxyphenol with 4-methylpent-3-enoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 4-methylpent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 4-Methoxyphenyl 4-methylpent-3-enol.

    Substitution: 4-Hydroxyphenyl 4-methylpent-3-enoate or 4-aminophenyl 4-methylpent-3-enoate.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 4-methylpent-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 4-methylpent-3-enoate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxyphenyl 4-methylpentanoate: Similar structure but lacks the double bond in the pent-3-enoate moiety.

    4-Hydroxyphenyl 4-methylpent-3-enoate: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Methoxyphenyl 4-methylbut-3-enoate: Similar structure but with a shorter carbon chain.

Uniqueness

4-Methoxyphenyl 4-methylpent-3-enoate is unique due to the presence of both a methoxy group and a double bond in the pent-3-enoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

112933-40-1

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

(4-methoxyphenyl) 4-methylpent-3-enoate

InChI

InChI=1S/C13H16O3/c1-10(2)4-9-13(14)16-12-7-5-11(15-3)6-8-12/h4-8H,9H2,1-3H3

InChI-Schlüssel

LXJJLJUVHLWHOC-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC(=O)OC1=CC=C(C=C1)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.